molecular formula C17H13NOS B14670341 1-(2,3-Dihydro-1,3-benzothiazol-2-yl)naphthalen-2-ol CAS No. 41570-04-1

1-(2,3-Dihydro-1,3-benzothiazol-2-yl)naphthalen-2-ol

Cat. No.: B14670341
CAS No.: 41570-04-1
M. Wt: 279.4 g/mol
InChI Key: WNQPJZWRNDYNNA-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1,3-benzothiazol-2-yl)naphthalen-2-ol is a complex organic compound that features a benzothiazole ring fused with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydro-1,3-benzothiazol-2-yl)naphthalen-2-ol typically involves the cyclization of 2-aminothiophenols with naphthalene derivatives under specific conditions. One common method includes the reaction of 2-aminothiophenol with naphthalene-2-carbaldehyde in the presence of a catalyst such as acetic acid, followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1,3-benzothiazol-2-yl)naphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzothiazole-naphthalene compounds.

Scientific Research Applications

1-(2,3-Dihydro-1,3-benzothiazol-2-yl)naphthalen-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1,3-benzothiazol-2-yl)naphthalen-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzothiazole: A simpler analog with a benzothiazole ring but lacking the naphthalene moiety.

    2-(1,3-Benzothiazol-2-yl)phenol: Similar structure but with a phenol group instead of a naphthalene ring.

    1,3-Benzothiazol-2-amine: Contains an amine group instead of the naphthalene moiety.

Uniqueness

1-(2,3-Dihydro-1,3-benzothiazol-2-yl)naphthalen-2-ol is unique due to its fused benzothiazole-naphthalene structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

41570-04-1

Molecular Formula

C17H13NOS

Molecular Weight

279.4 g/mol

IUPAC Name

1-(2,3-dihydro-1,3-benzothiazol-2-yl)naphthalen-2-ol

InChI

InChI=1S/C17H13NOS/c19-14-10-9-11-5-1-2-6-12(11)16(14)17-18-13-7-3-4-8-15(13)20-17/h1-10,17-19H

InChI Key

WNQPJZWRNDYNNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3NC4=CC=CC=C4S3)O

Origin of Product

United States

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